molecular formula C9H5FN2 B2962590 2-Fluoro-5-methylterephthalonitrile CAS No. 368426-67-9

2-Fluoro-5-methylterephthalonitrile

Cat. No.: B2962590
CAS No.: 368426-67-9
M. Wt: 160.151
InChI Key: COXAZHVNVNZQNC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylterephthalonitrile is an organic compound with the molecular formula C9H5FN2. It is a derivative of terephthalonitrile, featuring a fluorine atom and a methyl group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methylterephthalonitrile can be synthesized through several methods, including the fluorination of 5-methylterephthalonitrile. The reaction typically involves the use of fluorinating agents such as Selectfluor or xenon difluoride under controlled conditions to introduce the fluorine atom into the aromatic ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methylterephthalonitrile undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to amines.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Nucleophiles like sodium amide (NaNH2) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-fluoro-5-methylbenzoic acid.

  • Reduction: Formation of 2-fluoro-5-methylbenzylamine.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-methylterephthalonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is explored for its potential therapeutic applications, including drug design and development.

  • Industry: The compound finds applications in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methylterephthalonitrile exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

2-Fluoro-5-methylterephthalonitrile is compared with other similar compounds to highlight its uniqueness:

  • Terephthalonitrile: The parent compound without fluorine and methyl groups.

  • 2-Fluoro-terephthalonitrile: Similar structure but without the methyl group.

  • 5-Methylterephthalonitrile: Similar structure but without the fluorine atom.

Each of these compounds has distinct chemical properties and applications, making this compound unique in its combination of functional groups.

Properties

IUPAC Name

2-fluoro-5-methylbenzene-1,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXAZHVNVNZQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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